1H-Indene-2-methanol, acetate
Overview
Description
1H-Indene-2-methanol, acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and pharmacology. This compound is synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1H-Indene-2-methanol, acetate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators and modulating the immune response. It may also act by interfering with the signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1H-Indene-2-methanol, acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1H-Indene-2-methanol, acetate is its potential applications in medicine and pharmacology. This compound has shown promising results in animal models and may be useful in the treatment of various diseases. However, there are also some limitations to using this compound in laboratory experiments. For example, it may be difficult to obtain high purity and yield of the final product, and the mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 1H-Indene-2-methanol, acetate. One area of focus could be on further understanding the mechanism of action of this compound. This could involve studying its interactions with specific signaling pathways and identifying potential targets for drug development. Another area of focus could be on developing new synthesis methods that yield higher purity and yield of the final product. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of specific diseases, such as cancer and neurodegenerative diseases.
In conclusion, 1H-Indene-2-methanol, acetate is a chemical compound that has potential applications in various fields, including medicine and pharmacology. This compound is synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop new synthesis methods that yield higher purity and yield of the final product.
Synthesis Methods
1H-Indene-2-methanol, acetate can be synthesized through several methods, including the reaction of 1H-indene-2-carboxylic acid with methanol and acetic anhydride in the presence of a catalyst. This method yields a high purity and yield of the final product and has been widely used in research studies.
Scientific Research Applications
1H-Indene-2-methanol, acetate has been extensively studied for its potential applications in medicine and pharmacology. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use as an anticancer agent, as it inhibits the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1H-inden-2-ylmethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9(13)14-8-10-6-11-4-2-3-5-12(11)7-10/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBNCGKRPRXKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171041 | |
Record name | 1H-Indene-2-methanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-2-methanol, acetate | |
CAS RN |
18096-66-7 | |
Record name | 1H-Indene-2-methanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indene-2-methanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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